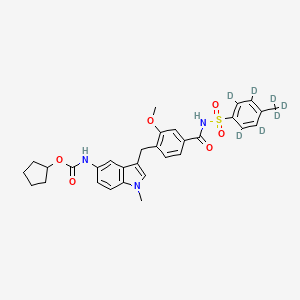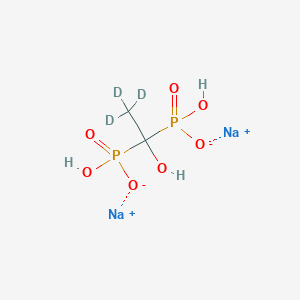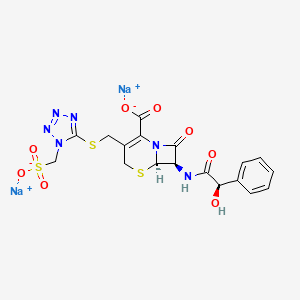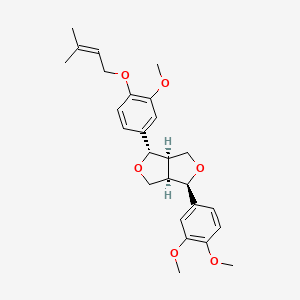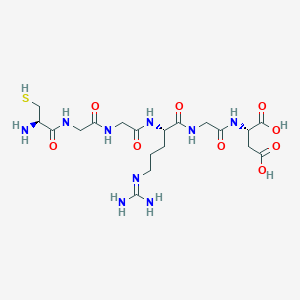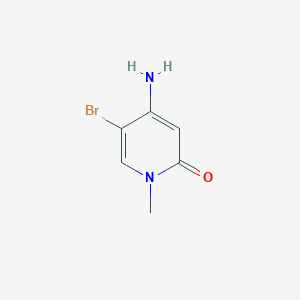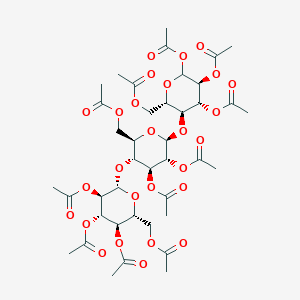
D-(+)-Cellohexose Eicosaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Cellohexose Eicosaacetate is a complex carbohydrate derivative. It is a highly acetylated form of cellohexose, which is a hexose sugar. The compound is characterized by the presence of twenty acetate groups attached to the cellohexose molecule. This extensive acetylation significantly alters the physical and chemical properties of the parent sugar, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellohexose Eicosaacetate typically involves the acetylation of cellohexose. The process begins with the extraction of cellohexose from natural sources such as cellulose. The cellohexose is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cellohexose is mixed with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Cellohexose Eicosaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate groups.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are cellohexose derivatives with hydroxyl groups.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cellohexose derivatives.
Wissenschaftliche Forschungsanwendungen
D-(+)-Cellohexose Eicosaacetate has several scientific research applications:
Chemistry: It is used as a model compound to study acetylation and deacetylation reactions.
Biology: The compound is used to investigate the role of acetylation in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to modify the solubility and stability of drugs.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other complex carbohydrates.
Wirkmechanismus
The mechanism of action of D-(+)-Cellohexose Eicosaacetate involves its interaction with various molecular targets. The extensive acetylation affects the compound’s solubility, stability, and reactivity. In biological systems, the compound can interact with enzymes that recognize acetylated sugars, influencing metabolic pathways. The acetyl groups can also be hydrolyzed, releasing acetic acid and modifying the local pH, which can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
D-(+)-Glucose Pentaacetate: A less acetylated form of glucose.
D-(+)-Mannose Octaacetate: Another acetylated hexose sugar.
D-(+)-Galactose Heptaacetate: A similar compound with seven acetate groups.
Comparison: D-(+)-Cellohexose Eicosaacetate is unique due to its high degree of acetylation, which significantly alters its properties compared to other acetylated sugars. This extensive acetylation makes it more hydrophobic and less reactive towards certain chemical reactions, providing unique opportunities for research and industrial applications.
Eigenschaften
Molekularformel |
C40H54O27 |
|---|---|
Molekulargewicht |
966.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27+,28-,29-,30+,31-,32+,33-,34+,35+,36-,37-,38?,39+,40+/m1/s1 |
InChI-Schlüssel |
NNLVGZFZQQXQNW-GMLKEHPASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



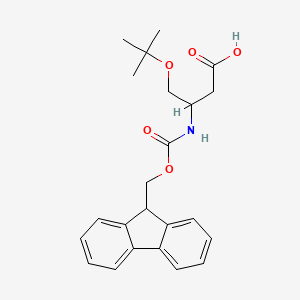
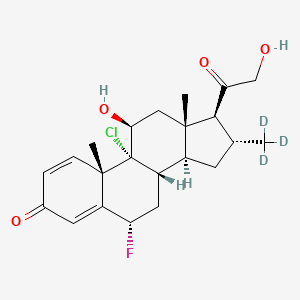
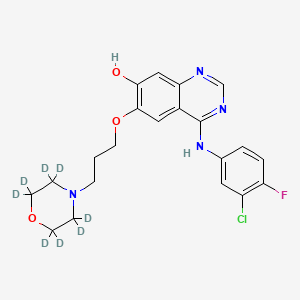
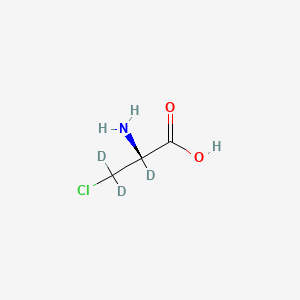
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
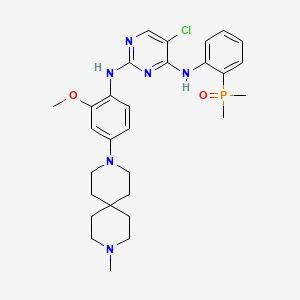
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
